2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a cyclohexa-2,5-diene-1,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
Scientific Research Applications
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it can inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: A parent compound with similar structural features but lacking the trifluoroacetyl group.
2-Phenylcyclohexa-2,5-diene-1,4-dione: A derivative with a phenyl group instead of a trifluoroacetyl group.
2-(Trifluoromethyl)cyclohexa-2,5-diene-1,4-dione: A compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
273223-72-6 |
---|---|
Molecular Formula |
C8H3F3O3 |
Molecular Weight |
204.10 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3H |
InChI Key |
HPBVRLZRPNPZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.